BenchChemオンラインストアへようこそ!

4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol

medicinal chemistry scaffold derivatization hydrogen bond donor

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol (CAS 68857-67-0) is a heterocyclic small-molecule building block featuring a benzimidazole core fused to a partially saturated 1,4-oxazepine ring bearing a secondary alcohol at the C4 position. With a molecular weight of 204.23 g/mol (C₁₁H₁₂N₂O₂), this compound belongs to the benzimidazo[2,1-c][1,4]oxazepine class, a scaffold recognized in medicinal chemistry for its occurrence in bioactive molecules including the clinical-stage H3 receptor antagonist/inverse agonist pitolisant and the non-narcotic analgesic oxapadol.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 68857-67-0
Cat. No. B2676787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
CAS68857-67-0
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1C(COCC2=NC3=CC=CC=C3N21)O
InChIInChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2
InChIKeyXRPGEEYBQKPKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol (CAS 68857-67-0): A Structurally Distinct Benzimidazole-Fused Oxazepine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol (CAS 68857-67-0) is a heterocyclic small-molecule building block featuring a benzimidazole core fused to a partially saturated 1,4-oxazepine ring bearing a secondary alcohol at the C4 position [1]. With a molecular weight of 204.23 g/mol (C₁₁H₁₂N₂O₂), this compound belongs to the benzimidazo[2,1-c][1,4]oxazepine class, a scaffold recognized in medicinal chemistry for its occurrence in bioactive molecules including the clinical-stage H3 receptor antagonist/inverse agonist pitolisant and the non-narcotic analgesic oxapadol [2]. The compound is commercially available from multiple suppliers at ≥95% purity and is primarily utilized as a synthetic intermediate or scaffold for structure-activity relationship (SAR) exploration .

Why 4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol Cannot Be Replaced by Generic Benzimidazole-Oxazepine Analogs in Research Procurement


The benzimidazole-fused oxazepine chemical space encompasses structurally diverse analogs with markedly different physicochemical and pharmacological profiles. Compounds within this class differ in critical molecular features—including the presence or absence of a C4 hydroxyl group, the C1 substituent (H, phenyl, ethyl, cyclohexyl), and the presence of a 1,4-epoxy bridge—each of which profoundly alters lipophilicity, hydrogen-bonding capacity, and conformational behavior . Generic substitution without careful consideration of these structural determinants can lead to divergent solubility, metabolic stability, target engagement, and synthetic tractability, making compound-specific procurement essential for reproducible research outcomes [1].

Quantitative Differentiation Evidence: 4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol vs. Closest Structural Analogs


C4 Hydroxyl Group Confers 1 Hydrogen Bond Donor and Enables Derivatization Chemistry Absent in Oxapadol and 4-Chloro Analogs

The target compound possesses a free secondary alcohol at C4, providing 1 hydrogen bond donor (HBD). In contrast, oxapadol (CAS 56969-22-3)—the 1-phenyl-1,4-epoxy analog—has zero HBDs due to the epoxy bridge replacing the hydroxyl, and 4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole (CAS 537010-43-8) similarly lacks any HBD . The C4 hydroxyl serves as a synthetic handle for esterification, etherification, oxidation to the ketone, or sulfonation, enabling late-stage diversification that is chemically inaccessible in the des-hydroxy or epoxy-bridged comparators .

medicinal chemistry scaffold derivatization hydrogen bond donor

Predicted LogP of 0.44–0.93 vs. 4.03 for Oxapadol: Over 3 Log Units Difference in Lipophilicity

The target compound exhibits a predicted ACD/LogP of 0.44 (and an alternative reported LogP of 0.93) . Its non-hydroxylated parent scaffold, 1H,3H-[1,4]oxazepino[4,3-a]benzimidazole (CAS 69056-79-7), has a substantially higher LogP of 2.04, while oxapadol—the 1-phenyl-1,4-epoxy derivative—reaches a LogP of 4.03 . This represents a difference of approximately 3.6 log units between the target and oxapadol, corresponding to a >3,000-fold theoretical difference in octanol-water partition coefficient, which translates to dramatically different predicted aqueous solubility and membrane permeability profiles.

lipophilicity ADME drug-likeness solubility

Non-Epoxy Oxazepine Ring Confers Conformational Flexibility Distinct from Rigid 1,4-Epoxy-Bridged Analogs

The target compound features a saturated 4,5-dihydro-1,4-oxazepine ring with a single C4 hydroxyl substituent, lacking the 1,4-epoxy bridge found in oxapadol, the 1-ethyl epoxy analog (CAS 76098-97-0), and related 1-aryl epoxy derivatives [1][2]. X-ray crystallographic data on related benzimidazo[2,1-c][1,4]oxazepine systems demonstrate that the seven-membered oxazepine ring adopts a twist-chair conformation, and the absence of the rigid epoxy bridge in the target compound allows greater ring flexibility [3]. This conformational difference can impact target protein binding site complementarity, pharmacophore geometry, and molecular recognition events.

conformational analysis scaffold diversity molecular modeling

Polar Surface Area of 47 Ų vs. 36 Ų for Oxapadol: Distinct Implications for Membrane Permeability

The target compound has a calculated topological polar surface area (TPSA) of 47 Ų, compared to 36 Ų for oxapadol and 27 Ų for the non-hydroxylated parent compound (CAS 69056-79-7) . The 11 Ų increase over oxapadol arises primarily from the free hydroxyl group at C4 contributing additional polar surface. PSA values below 60–70 Ų are generally associated with favorable passive membrane permeability, while values below 90 Ų are considered permissive for blood-brain barrier penetration; however, the incremental PSA difference of ~30% between the target and oxapadol can measurably influence permeability rates in cell-based assays.

ADME polar surface area blood-brain barrier permeability

Predicted Aqueous Solubility Advantage Over Oxapadol Evident from LogP and PSA Divergence

The combined low LogP (0.44) and elevated PSA (47 Ų) of the target compound predict substantially higher aqueous solubility compared to oxapadol (LogP 4.03, PSA 36 Ų) and the non-hydroxylated parent (LogP 2.04, PSA 27 Ų) . While experimentally measured solubility data are not available in the public domain for this specific compound, the physicochemical descriptor divergence strongly implies that the target compound will be more compatible with aqueous assay buffers and less prone to precipitation in biochemical and cell-based screening formats than its more lipophilic analogs.

aqueous solubility formulation in vitro assay compatibility

Optimal Application Scenarios for 4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol Based on Quantitative Differentiation Evidence


Scaffold for Late-Stage Derivatization via C4 Hydroxyl Functionalization in Medicinal Chemistry SAR Campaigns

The C4 secondary alcohol provides a synthetic handle that is absent in the 1,4-epoxy-bridged subclass (e.g., oxapadol, 1-ethyl epoxy analog) and in the 4-chloro analog [1]. This enables ester prodrug synthesis, ether-linked conjugate formation, sulfonate ester preparation for nucleophilic displacement, or oxidation to the corresponding ketone for further diversification. Medicinal chemistry teams exploring the benzimidazo-oxazepine pharmacophore can use this compound as a versatile intermediate for generating focused libraries that are inaccessible from the des-hydroxy or epoxy-bridged starting materials.

Aqueous-Compatible Biochemical and Cell-Based Screening Where High-Solubility Benzimidazole-Oxazepine Scaffolds Are Required

The predicted LogP of 0.44 (vs. 4.03 for oxapadol) and elevated PSA of 47 Ų (vs. 36 Ų for oxapadol) indicate that the target compound will exhibit substantially better aqueous solubility than its lipophilic analogs . This makes it a preferred choice for biochemical assays (e.g., enzyme inhibition, SPR, ITC) and cell-based screens conducted in aqueous buffer systems where compound precipitation compromises data quality. Investigators seeking a benzimidazole-oxazepine scaffold with minimal DMSO-dependence for solubility should prioritize this compound.

Conformationally Flexible Scaffold for Exploring Target Binding Pockets with Distinct Geometry Requirements

Unlike the rigid 1,4-epoxy-bridged analogs (e.g., oxapadol), the target compound possesses a freely flexible oxazepine ring that can sample multiple low-energy conformations . X-ray crystallographic data on related benzimidazo[2,1-c][1,4]oxazepine systems confirm the twist-chair conformation of the seven-membered ring [1]. This flexibility may allow the scaffold to adapt to diverse protein binding pockets that cannot accommodate the pre-organized, rigid geometry of the epoxy-bridged subclass, making it a valuable tool for fragment-based drug discovery or scaffold-hopping exercises.

Reference Standard for Analytical Method Development and Metabolite Identification in Oxazepine-Benzimidazole Drug Discovery Programs

With a monoisotopic mass of 204.089874 Da, GC-MS spectral data available in the SpectraBase database, and commercial availability at ≥95% purity from multiple vendors [1], this compound can serve as a well-characterized analytical reference standard. Its distinct physicochemical profile (LogP ~0.44–0.93, PSA 47 Ų) relative to more lipophilic analogs facilitates chromatographic method development (HPLC/LC-MS) for purity assessment, metabolite profiling, and forced degradation studies in drug discovery programs targeting the benzimidazole-oxazepine chemical space.

Quote Request

Request a Quote for 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.